

The Synthesis of Retroprogesterone: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Retroprogesterone

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A Historical Overview of Retroprogesterone and the Dawn of a New Class of Progestins

The story of **retroprogesterone** is intrinsically linked to the quest for potent and orally active progestogens in the mid-20th century. Progesterone, the natural progestational hormone, suffers from poor oral bioavailability due to extensive first-pass metabolism in the liver. This limitation spurred chemists to explore synthetic analogues with improved pharmacokinetic profiles.

The conceptual breakthrough leading to **retroprogesterone** came from the pioneering work of H. H. Inhoffen and W. Hohlweg. Their research in the 1930s on ethisterone, an orally active derivative of testosterone, laid the groundwork for modifying the steroid nucleus to enhance biological activity. However, it was in the 1950s that a pivotal discovery was made. Scientists at N.V. Philips-Duphar in the Netherlands, while investigating the effects of ultraviolet (UV) irradiation on progesterone, unexpectedly isolated a stereoisomer with a reversed ("retro") configuration at the C9 and C10 positions of the steroid backbone. This novel compound was named **retroprogesterone** (also known as 9 β ,10 α -progesterone).^[1]

This stereochemical alteration, where the hydrogen at C9 is in the α -position and the methyl group at C10 is in the β -position, results in a distinct non-planar, bent structure of the steroid. This unique conformation was found to be highly favorable for binding to the progesterone

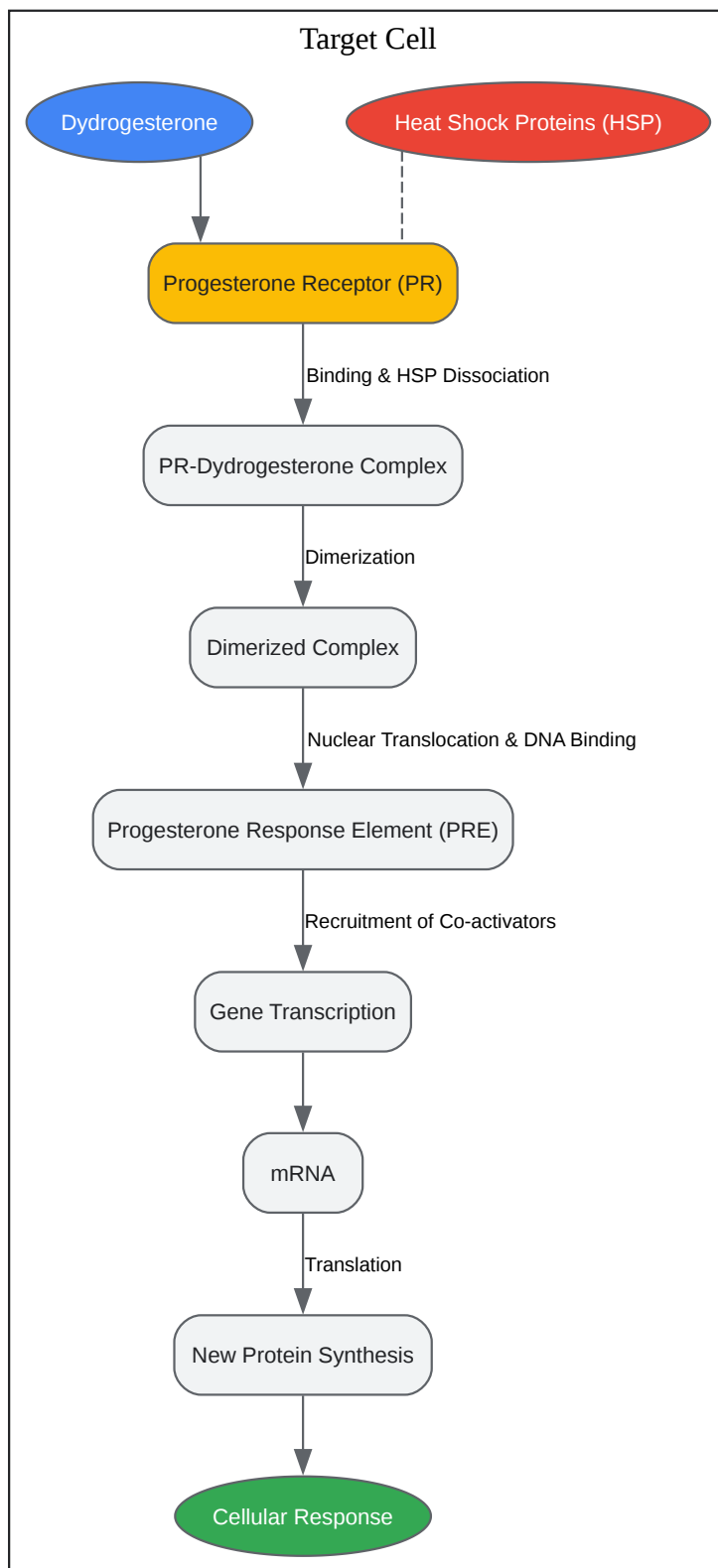
receptor, leading to potent progestogenic activity.[2] The discovery of **retroprogesterone** opened a new chapter in steroid chemistry and pharmacology, paving the way for the development of a new class of highly selective and orally active progestins. The most prominent and clinically significant member of this class is dydrogesterone (6-dehydro**retroprogesterone**), which was first marketed in 1961 and remains in widespread clinical use today.[1][2]

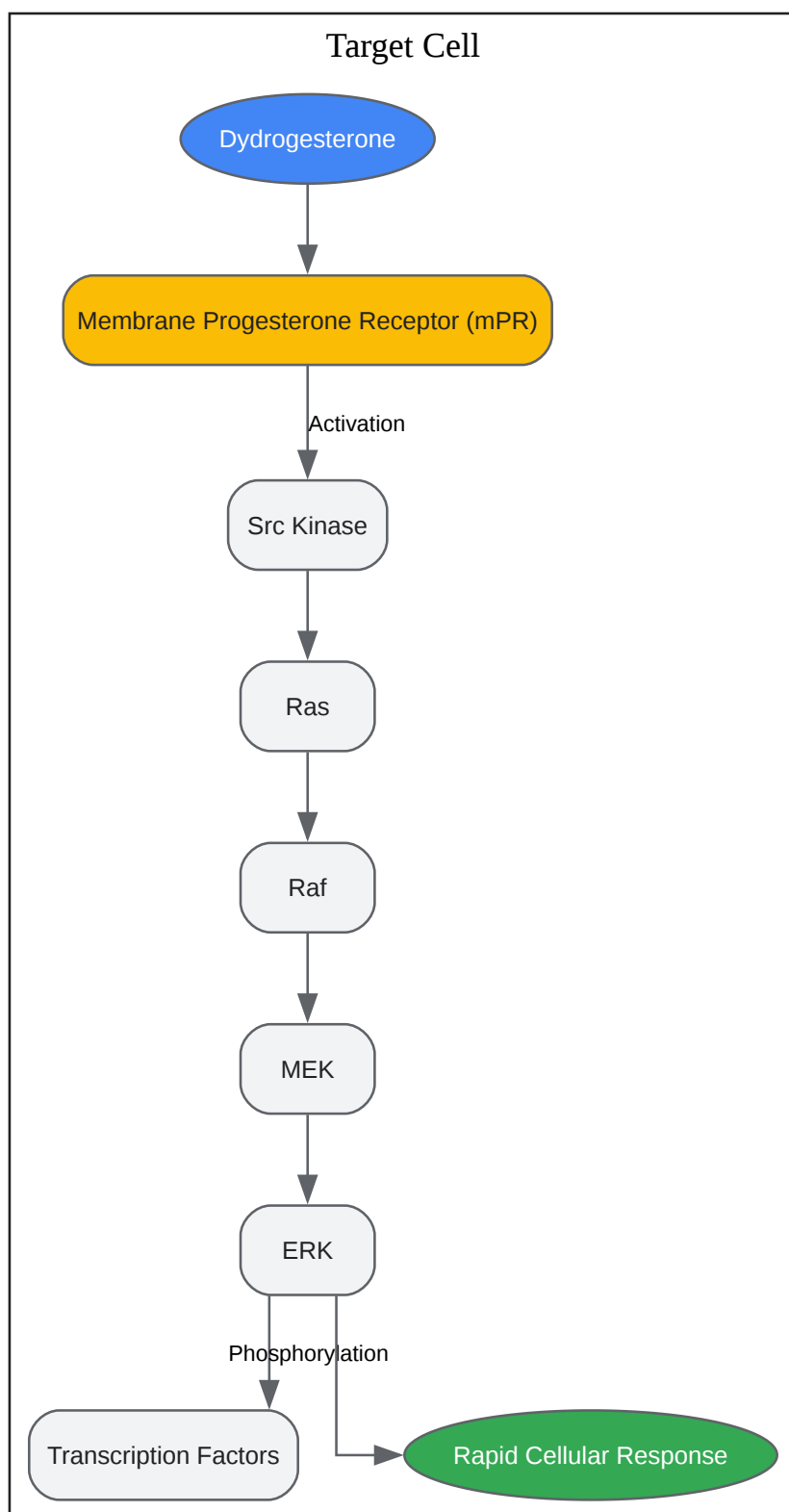
Synthetic Pathways to Retroprogesterone and Dydrogesterone

The synthesis of **retroprogesterone** and its derivatives has evolved over the decades, with the primary routes originating from readily available steroid precursors such as progesterone, pregnenolone, and ergosterol. The most common and industrially relevant pathway commences with progesterone and involves a series of key chemical transformations.

Synthesis of Dydrogesterone from Progesterone

A widely employed synthetic route to dydrogesterone (9 β ,10 α -pregna-4,6-diene-3,20-dione) from progesterone is a multi-step process that includes ketal protection, allylic bromination, dehydrobromination, and photochemical isomerization.[1]





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References

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- 2. Retroprogesterone - Wikipedia [en.wikipedia.org]
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